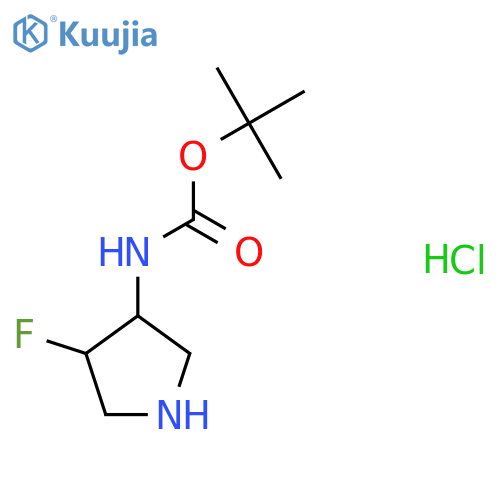

Cas no 2453324-03-1 ((4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride)

(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride 化学的及び物理的性質

名前と識別子

-

- trans-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride

- (4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride

- SB35289

- SB35292

- SB35305

- tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride

-

- MDL: MFCD32710366

- インチ: 1S/C9H17FN2O2.ClH/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10;/h6-7,11H,4-5H2,1-3H3,(H,12,13);1H

- InChIKey: MKIHIDFXVOGEND-UHFFFAOYSA-N

- SMILES: Cl.FC1CNCC1NC(=O)OC(C)(C)C

計算された属性

- 水素結合ドナー数: 3

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 215

- トポロジー分子極性表面積: 50.4

(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1123825-5g |

(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride |

2453324-03-1 | 95% | 5g |

$2735 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1123825-100mg |

(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride |

2453324-03-1 | 97% | 100mg |

$260 | 2022-11-02 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0718S-1g |

(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride |

2453324-03-1 | 97% | 1g |

¥6103.27 | 2024-04-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0718S-500mg |

(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride |

2453324-03-1 | 97% | 500mg |

¥3488.83 | 2024-04-18 | |

| eNovation Chemicals LLC | Y1123825-5g |

(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride |

2453324-03-1 | 95% | 5g |

$2735 | 2025-02-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0718S-250mg |

(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride |

2453324-03-1 | 97% | 250mg |

¥0.0 | 2024-04-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0718S-100mg |

(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride |

2453324-03-1 | 97% | 100mg |

¥0.0 | 2024-04-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0718S-50mg |

(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride |

2453324-03-1 | 97% | 50mg |

¥0.0 | 2024-04-18 | |

| eNovation Chemicals LLC | Y1123825-1g |

(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride |

2453324-03-1 | 95% | 1g |

$780 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1123825-1g |

(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride |

2453324-03-1 | 95% | 1g |

$780 | 2025-02-24 |

(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride 関連文献

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

7. Back matter

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochlorideに関する追加情報

The Chemical Compound CAS No. 2453324-03-1: (4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride

The compound with CAS No. 2453324-03-1, known as (4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a fluorine atom at the 4-position and a carbamate group attached at the 3-position. The tert-butyl ester moiety further enhances its chemical properties, making it a versatile compound for various applications in drug discovery and synthesis.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging modern techniques such as microwave-assisted synthesis and catalytic processes. These methods have not only improved the yield but also minimized the environmental impact of its production. The incorporation of the fluorine atom at the 4-position of the pyrrolidine ring introduces electronic effects that are critical for its biological activity. Fluorine substitution is known to enhance lipophilicity and improve drug-like properties, making this compound an attractive candidate for medicinal chemistry research.

One of the most notable applications of (4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is in the development of bioactive molecules targeting specific therapeutic areas. For instance, studies have shown that this compound exhibits potential anti-inflammatory and analgesic properties, which could be harnessed for treating chronic pain conditions. Additionally, its ability to modulate neurotransmitter systems makes it a promising lead compound for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The hydrochloride salt form of this compound is particularly advantageous due to its improved solubility and stability compared to other salt forms. This attribute is crucial for formulation purposes in pharmaceutical development, where bioavailability and shelf-life are paramount considerations. Recent research has also explored the use of this compound as an intermediate in the synthesis of more complex molecules, further underscoring its versatility in chemical synthesis.

In terms of structural analysis, the molecule's pyrrolidine ring provides a rigid framework that facilitates interactions with biological targets such as enzymes and receptors. The tert-butyl ester group serves as a protecting group during synthesis and can be readily modified to introduce additional functionality. This modularity allows chemists to fine-tune the compound's properties for specific biological assays or therapeutic applications.

From an environmental standpoint, the synthesis and handling of (4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride adhere to green chemistry principles, minimizing waste generation and reducing reliance on hazardous reagents. This aligns with global efforts to promote sustainable practices in chemical manufacturing while maintaining high standards of product quality.

Looking ahead, ongoing research continues to uncover new insights into the pharmacokinetics and pharmacodynamics of this compound. Advanced computational modeling techniques are being employed to predict its behavior within biological systems, aiding in the design of more effective drug candidates. Furthermore, collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this area, ensuring that compounds like CAS No. 2453324-03-1 remain at the forefront of medical advancement.

In conclusion, (4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride represents a valuable asset in contemporary chemical research. Its unique structure, coupled with cutting-edge synthetic methodologies and applications across diverse therapeutic domains, positions it as a key player in advancing modern medicine.

2453324-03-1 ((4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride) Related Products

- 1416713-53-5(6-bromo-1-cyclopropyl-1H-1,3-benzodiazole)

- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)

- 1804462-20-1(Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate)

- 1421500-99-3(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)

- 1308368-09-3(1-(3-chlorobenzoyl)piperidine-3-sulfonamide)

- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)

- 727975-80-6(6-Methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)

- 131570-57-5(Boc-D-Dab(Fmoc)-OH)

- 2253638-56-9(3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))

- 1507508-16-8(({3-(difluoromethyl)sulfanylphenyl}methyl)(methyl)amine)